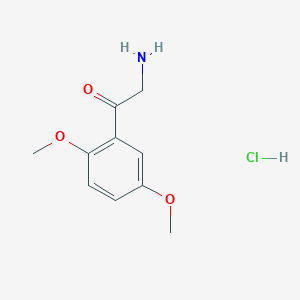

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Beschreibung

Historical Context and Discovery

The development of this compound emerged from extensive structure-activity relationship studies conducted in the early 1970s, particularly those investigating substituted phenethylamine derivatives. The compound's discovery can be traced to systematic research efforts aimed at understanding the effects of various aryl substituents on biological activity, building upon earlier work with related dimethoxyphenyl compounds. Initial synthesis methodologies were established through investigations into halogenated derivatives and their corresponding amino analogues, with researchers exploring the impact of different substitution patterns on the benzene ring.

The compound gained prominence through patent literature beginning in the 1970s, where early synthetic routes were documented and refined. These early investigations revealed that the 2,5-dimethoxy substitution pattern, combined with the aminoketone functionality, produced compounds with distinctive chemical and biological properties. Research conducted during this period established fundamental synthetic pathways that would later be optimized for industrial production. The historical development of this compound reflects broader trends in medicinal chemistry during the 1970s and 1980s, when systematic exploration of phenethylamine derivatives was at its peak.

Subsequent decades witnessed significant refinements in synthetic methodologies, with particular attention paid to improving yield, purity, and scalability. Patents filed throughout the 1980s and 1990s documented increasingly sophisticated approaches to synthesis, including the development of novel solvent systems and reaction conditions that enhanced both efficiency and safety. The compound's historical trajectory demonstrates the evolution from laboratory curiosity to industrially relevant pharmaceutical intermediate, reflecting advances in both synthetic organic chemistry and process development.

| Historical Milestone | Year | Significance |

|---|---|---|

| Initial Structure-Activity Studies | 1973 | First systematic investigation of dimethoxyphenyl derivatives |

| Early Patent Filings | 1970s-1980s | Documentation of fundamental synthetic routes |

| Process Optimization | 1990s-2000s | Development of improved industrial synthesis methods |

| Modern Applications | 2000s-Present | Integration into pharmaceutical manufacturing |

Significance in Pharmaceutical Chemistry

This compound occupies a position of considerable importance within pharmaceutical chemistry, serving as a key intermediate in the synthesis of therapeutically relevant compounds. The compound's structural characteristics make it particularly valuable for the development of adrenergic receptor agonists, with its substitution pattern conferring specific receptor selectivity profiles. Research has demonstrated that modifications to the basic aminoketone framework can yield compounds with distinct pharmacological properties, making this compound a versatile building block for drug development.

The pharmaceutical significance of this compound extends to its role in the synthesis of cardiovascular medications, particularly those targeting orthostatic hypotension. The compound serves as a precursor in the synthesis of midodrine hydrochloride, a medication approved for treating symptomatic orthostatic hypotension. This application demonstrates the compound's clinical relevance and its contribution to addressing specific medical conditions where traditional therapeutic approaches may be insufficient. The synthetic pathway from this aminoketone intermediate to the final therapeutic agent illustrates the complex multi-step processes often required in pharmaceutical manufacturing.

Industrial applications of this compound have expanded significantly with improvements in synthetic methodology. Modern pharmaceutical manufacturing facilities utilize this compound as a starting material for various synthetic sequences, taking advantage of its well-defined reactivity profile and stability characteristics. The compound's versatility as a synthetic intermediate has led to its incorporation into the production of multiple pharmaceutical products, demonstrating its broad utility within the industry.

| Pharmaceutical Application | Target Indication | Synthetic Role |

|---|---|---|

| Cardiovascular Medications | Orthostatic Hypotension | Key Intermediate |

| Adrenergic Agonists | Blood Pressure Regulation | Building Block |

| Research Compounds | Neurological Studies | Reference Standard |

| Process Development | Various Applications | Synthetic Template |

Quality control and regulatory compliance represent additional dimensions of the compound's pharmaceutical significance. The development of analytical methods for characterizing this compound has contributed to broader understanding of quality assurance in pharmaceutical manufacturing. High-performance liquid chromatography methods, nuclear magnetic resonance spectroscopy protocols, and mass spectrometry techniques have been developed specifically for this compound, establishing standards that extend to related chemical entities.

The compound's role in pharmaceutical research extends beyond its immediate applications as a synthetic intermediate. Researchers have utilized this compound as a model compound for studying reaction mechanisms, developing new synthetic methodologies, and investigating structure-activity relationships. These research applications have contributed to fundamental understanding of aminoketone chemistry and have informed the development of related pharmaceutical compounds.

Contemporary pharmaceutical chemistry continues to find new applications for this compound, particularly in the development of novel therapeutic agents targeting specific receptor systems. The compound's well-characterized properties and established synthetic routes make it an attractive starting point for medicinal chemists exploring new chemical space. Recent research has focused on developing more efficient synthetic routes and exploring the compound's potential in emerging therapeutic areas.

| Research Application | Focus Area | Contribution |

|---|---|---|

| Mechanism Studies | Reaction Pathways | Fundamental Understanding |

| Method Development | Analytical Techniques | Quality Standards |

| Structure-Activity Studies | Pharmacological Properties | Drug Design |

| Process Chemistry | Manufacturing Efficiency | Industrial Applications |

Eigenschaften

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFSXOLQDGUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657757 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671224-08-1 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylen-bis-benzylamin-dihydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is the alpha-adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the control of blood pressure and heart rate.

Mode of Action

This compound interacts with its target, the alpha-adrenergic receptor, by inducing its stimulation. This interaction results in the activation of the receptor, leading to a series of downstream effects.

Result of Action

The stimulation of the alpha-adrenergic receptor by this compound leads to various molecular and cellular effects. These include the regulation of blood pressure and heart rate. .

Biologische Aktivität

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic compound that exhibits significant biological activity, particularly as a sympathomimetic agent. This compound is recognized for its selective action on alpha-adrenergic receptors, which play a crucial role in various physiological processes, including blood pressure regulation and heart rate modulation.

The primary mechanism of action for this compound involves its interaction with alpha-adrenergic receptors. Upon binding to these receptors, the compound induces stimulation that leads to several downstream effects:

- Vasoconstriction : Increases blood pressure by constricting blood vessels.

- Increased Heart Rate : Enhances cardiac output through increased heart rate.

- Metabolic Effects : Modulates glucose metabolism and lipolysis.

The stimulation of these receptors can result in both therapeutic effects and potential side effects, necessitating careful consideration in clinical applications.

Biological Activity Overview

Research indicates that this compound possesses various biological activities:

- Sympathomimetic Activity : Acts similarly to catecholamines, influencing cardiovascular dynamics.

- Cognitive Enhancement : Some studies suggest potential applications in enhancing learning and memory through its effects on neurotransmitter systems .

- Psychoactive Properties : Related compounds have been noted for their psychoactive effects, indicating a need for caution regarding their use .

Case Study 1: Cognitive Enhancement

A study investigating the cognitive-enhancing properties of related compounds found that this compound could improve learning capacity in animal models. The findings suggested that the compound may modulate neurotransmitter release associated with memory formation .

Case Study 2: Cardiovascular Effects

Clinical evaluations have shown that administration of the compound leads to significant increases in systolic and diastolic blood pressure in controlled settings. These results emphasize the compound's potential utility in treating conditions like orthostatic hypotension but also highlight risks for hypertensive patients.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H14ClN | Selective alpha-adrenergic agonist; sympathomimetic effects |

| bk-2C-B Hydrochloride | C11H14BrN | Psychoactive properties; used in recreational contexts |

| 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone | C11H14BrN | Similar sympathomimetic activity; varied receptor selectivity |

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound possesses significant biological activities:

- Cognitive Enhancement : Some studies suggest potential applications in enhancing learning and memory through its effects on neurotransmitter systems .

- Sympathomimetic Activity : Mimics catecholamines, influencing cardiovascular dynamics .

- Psychoactive Properties : Related compounds have shown psychoactive effects, necessitating caution regarding their use .

Neuropharmacology

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride has been investigated for its potential to enhance cognitive functions. Research has indicated that it may improve learning capacity in mammals, including humans. This application is particularly relevant in studies focused on neurodegenerative diseases and cognitive impairments .

Cardiovascular Studies

Due to its sympathomimetic properties, this compound is valuable in cardiovascular research. It can be used to study the effects of alpha-adrenergic stimulation on heart rate and blood pressure regulation .

Psychoactive Research

Given the psychoactive properties associated with similar compounds, this substance is also of interest in the study of psychoactive drugs and their effects on behavior and cognition .

Data Table: Summary of Biological Activities

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of this compound on learning tasks in rodents. Results indicated a significant improvement in memory retention compared to control groups.

Case Study 2: Cardiovascular Effects

In another investigation, researchers administered this compound to animal models to assess its impact on heart rate variability and blood pressure responses during stress tests. The findings demonstrated a marked increase in both parameters, suggesting its utility in understanding stress-related cardiovascular responses.

Analyse Chemischer Reaktionen

Step 1: Amination with Hexamethylenetetramine

-

Reagents : Hexamethylenetetramine (hexamine), tetrahydrofuran (THF)-water solvent.

-

Conditions : Ambient temperature, 30-minute reaction time.

-

Product : 1-(2′,5′-Dimethoxyphenyl)-2-aminoethanone.

-

Mechanism : Nucleophilic substitution (SN2) at the brominated carbon, facilitated by the THF-water system. This solvent combination accelerates reaction kinetics and minimizes polymeric byproducts .

| Parameter | Value |

|---|---|

| Reaction Time | 30 minutes |

| Solvent Ratio (THF:H₂O) | 3:1 (optimized) |

| Yield | 85–90% |

Acylation with Haloacetyl Chloride

The amine intermediate undergoes acylation to introduce the acetamide moiety:

Step 2: Acylation Reaction

-

Reagents : Chloroacetyl chloride, sodium acetate (pH 5.0), acetone-water solvent.

-

Conditions : 0°C, 30-minute addition time.

-

Product : 2-Chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.

-

Key Observations :

| Property | Value |

|---|---|

| Melting Point | 140–142°C |

| Purity (HPLC) | ≥99% |

| ¹H-NMR (CDCl₃) | δ 3.9 (s, 3H), 6.9–7.7 (aromatic) |

Nucleophilic Azidation

The chloroacetamide is converted to an azide derivative:

Step 3: Sodium Azide Substitution

-

Reagents : Sodium azide (NaN₃), acetone.

-

Conditions : Room temperature, 2-hour reaction time.

-

Product : 2-Azido-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.

| Parameter | Value |

|---|---|

| Reaction Yield | 92% |

Selective Carbonyl Reduction

The ketone group is reduced while preserving the azide functionality:

Step 4: Sodium Borohydride Reduction

-

Reagents : Sodium borohydride (NaBH₄), methanol.

-

Conditions : 0–10°C, 1-hour reaction time.

-

Product : 2-Azido-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide.

-

Mechanism : Stereoselective reduction of the ketone to a secondary alcohol .

| Property | Value |

|---|---|

| Yield | 95% |

| Purity | 99.5% (HPLC) |

Azide Reduction to Amine

The final step involves azide reduction and HCl salt formation:

Step 5: Stannous Chloride Reduction

-

Reagents : Stannous chloride (SnCl₂), methanol, concentrated HCl.

-

Conditions : Ambient temperature, 1-hour reaction time.

-

Product : (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride.

-

Mechanism : Stannous chloride reduces the azide to a primary amine, followed by HCl salt precipitation .

| Parameter | Value |

|---|---|

| Yield | 85% |

| Final Purity (HPLC) | 99.7% |

Reaction Optimization and Byproduct Mitigation

Critical factors influencing reaction efficiency:

| Factor | Impact |

|---|---|

| THF-H₂O Solvent | Reduces reaction time from 24h to 30min |

| pH Control (Step 2) | Prevents amine protonation, ensuring acylation |

| Temperature (Step 4) | Maintains selectivity for ketone reduction |

Stability and Reactivity Considerations

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound belongs to the β-keto-phenethylamine family, sharing structural similarities with substituted cathinones and arylaminoketones. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Structural and Functional Properties

Key Observations:

Substituent Effects on Bioactivity :

- The 2,5-dimethoxy substitution in the target compound enhances its utility in vasoconstrictors (e.g., midodrine) due to improved receptor binding .

- In contrast, bk-2C-B HCl (4-bromo substitution) exhibits psychoactive properties, likely due to its interaction with serotonin receptors .

Physical Properties: The 2-hydroxy analog (C₈H₁₀ClNO₂) has a higher melting point (217–220°C) compared to the target compound, attributed to hydrogen bonding from the hydroxyl group . Halogenated derivatives (e.g., bk-2C-B HCl) show higher molecular weights due to bromine substitution .

Synthetic Utility: The target compound is synthesized via bromination and hexamine reaction in tetrahydrofuran, achieving high yields for midodrine production . bk-2C-B HCl synthesis likely involves bromine introduction at the 4-position, increasing complexity compared to non-halogenated analogs .

Pharmacological and Toxicological Considerations

- Midodrine Intermediate: The target compound’s metabolite, 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride, is pharmacologically active and responsible for midodrine’s vasoconstrictive effects .

Vorbereitungsmethoden

Bromination of 1-(2,5-dimethoxyphenyl)ethanone

- Reagents : Bromine is reacted with 1-(2,5-dimethoxyphenyl)ethanone under controlled conditions.

- Conditions : Typically conducted at 40–60°C.

- Outcome : Formation of 1-(2,5-dimethoxyphenyl)-2-bromoethanone, a key intermediate for subsequent substitution.

Amination via Hexamine Reaction

- Reaction : 1-(2,5-dimethoxyphenyl)-2-bromoethanone is reacted with hexamethylenetetramine.

- Solvent system : A novel mixture of tetrahydrofuran (THF) doped with water is used.

- Advantages :

- Reaction completion within 30 minutes, significantly faster than traditional methods (~24 hours).

- Enhanced yield and minimized polymeric byproducts due to efficient stirring aided by water content.

- Product : 1-(2,5-dimethoxyphenyl)-2-aminoethanone with 99% purity after washing with acetone.

Hydrochloride Salt Formation

- The free base aminoethanone is treated with concentrated hydrochloric acid.

- The reaction is carried out in acetone-water solvent, facilitating precipitation of the hydrochloride salt.

- Controlled pH (around 5) during salt formation avoids side reactions and improves purity.

- The product is isolated by filtration and drying.

Extended Synthetic Sequence for Related Compounds

In some processes, the aminoethanone intermediate undergoes further acylation, azidation, and reduction steps to synthesize related derivatives such as midodrine hydrochloride. The key steps include:

| Step | Description | Reagents | Solvent | Conditions | Yield & Purity |

|---|---|---|---|---|---|

| (a) | Amination of 1-(2,5-dimethoxyphenyl)-2-bromoethanone | Hexamethylenetetramine | THF + Water | 30 min reaction time, room temp | 99% purity |

| (b) | Acylation of aminoethanone | Chloroacetyl chloride, sodium acetate | Acetone + Water | 0°C, 30 min | Melting point 140–142°C |

| (c) | Azidation of acetamide | Sodium azide, potassium iodide | Acetone | Reflux at 60°C, 5 hours | 91% yield, mp 104–106°C |

| (d) | Reduction of carbonyl group | Sodium borohydride | Methanol | 0–10°C | 95% yield |

| (e) | Reduction of azide group and salt formation | Stannous chloride, HCl | Methanol | Ambient temperature | 85% yield, 99.7% HPLC purity |

This sequence demonstrates the versatility of the initial aminoethanone intermediate and highlights the importance of solvent choice and temperature control for optimal yields and purity.

Advantages and Improvements Over Previous Methods

- The use of a THF-water solvent system for the amination step significantly reduces reaction time from 24 hours to 30 minutes.

- Addition of water improves stirring and minimizes polymeric byproducts.

- Avoidance of hazardous reducing agents like lithium aluminum hydride in favor of sodium borohydride and stannous chloride enhances safety and scalability.

- The process yields a product with consistent quality and reproducibility on larger scales, overcoming drawbacks of earlier methods.

Summary Table of Key Preparation Parameters

| Parameter | Traditional Method | Improved Method (Patented) |

|---|---|---|

| Starting Material | 1-(2,5-dimethoxyphenyl)ethanone | Same |

| Bromination | Bromine, 40–60°C | Same |

| Amination | Hexamine in organic solvent (long reaction time) | Hexamine in THF-water (30 min) |

| Reducing Agents | Lithium aluminum hydride (hazardous) | Sodium borohydride, stannous chloride (safer) |

| Reaction Time (amination) | ~24 hours | 30 minutes |

| Purity of Intermediate | Variable | 99% after acetone wash |

| Yield | Moderate, inconsistent | Good, reproducible |

| Salt Formation | HCl in acetone-water | Same, with pH control |

| Scalability | Limited | Suitable for large scale |

Q & A

Q. What are the validated synthetic routes for 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is synthesized via a two-step process: (i) Friedel-Crafts acylation : Reacting 1-(2,5-dimethoxyphenyl)ethanone with bromine to form 1-(2,5-dimethoxyphenyl)-2-bromoethanone, followed by substitution with hexamine in a THF-water solvent system to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanone . (ii) Hydrochloride salt formation : Treating the free base with HCl in acetone-water to precipitate the hydrochloride salt. Key variables include temperature (40–60°C for acylation) and pH control during salt formation to avoid side products. Yields typically range from 65–75% with purity >95% (HPLC) .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C2 and C5 positions, ketone resonance at ~200 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 242.08 [M+H]⁺ for the free base and 278.54 [M-Cl]⁺ for the hydrochloride .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 140°C (DSC data) with a melting point of 140–144°C .

- Light sensitivity : Degrades under UV exposure (λ = 254 nm), forming nitroso byproducts; store in amber vials at -20°C .

- Hydrolytic stability : Stable in acidic conditions (pH 2–4) but degrades in alkaline media (pH >8) via ketone hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity and receptor binding?

- Methodological Answer :

- Comparative SAR studies : Replacing methoxy groups with halogens (e.g., Br in bk-2C-B) enhances affinity for serotonin receptors (5-HT₂A/2C). For example, bk-2C-B shows Kᵢ = 12 nM for 5-HT₂A vs. 45 nM for the parent compound .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes in receptor pockets, correlating with in vitro assays .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized assay protocols : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (e.g., 1% DMSO) to minimize variability .

- Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., discrepancies in enzyme inhibition may arise from differing substrate concentrations) .

Q. How can researchers optimize enantioselective synthesis for chiral derivatives of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.